molecular formula C19H27F3N2O3 B4889711 N-(2-methoxyethyl)-3-{1-[4-(trifluoromethoxy)benzyl]-4-piperidinyl}propanamide

N-(2-methoxyethyl)-3-{1-[4-(trifluoromethoxy)benzyl]-4-piperidinyl}propanamide

Cat. No. B4889711
M. Wt: 388.4 g/mol
InChI Key: UXCDOEKFGCWDKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxyethyl)-3-{1-[4-(trifluoromethoxy)benzyl]-4-piperidinyl}propanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known by the name of TAK-659.

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-3-{1-[4-(trifluoromethoxy)benzyl]-4-piperidinyl}propanamide involves its ability to inhibit the activity of several enzymes and proteins in the body. It has been shown to inhibit the activity of Bruton's tyrosine kinase (BTK), which is involved in the activation of B cells in the immune system. It also inhibits the activity of interleukin-2-inducible T-cell kinase (ITK), which is involved in the activation of T cells in the immune system.
Biochemical and Physiological Effects:
N-(2-methoxyethyl)-3-{1-[4-(trifluoromethoxy)benzyl]-4-piperidinyl}propanamide has several biochemical and physiological effects in the body. It has been shown to suppress the immune system by inhibiting the activity of BTK and ITK. This can lead to a reduction in the production of antibodies and cytokines, which are involved in the immune response. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-methoxyethyl)-3-{1-[4-(trifluoromethoxy)benzyl]-4-piperidinyl}propanamide in lab experiments is its ability to selectively inhibit the activity of BTK and ITK. This can be useful in studying the role of these enzymes in the immune response. However, one limitation of using this compound is its potential toxicity, as it has been shown to cause liver damage in some animal studies.

Future Directions

There are several future directions for research on N-(2-methoxyethyl)-3-{1-[4-(trifluoromethoxy)benzyl]-4-piperidinyl}propanamide. One area of research could focus on its potential use in combination with other drugs for the treatment of cancer. Another area of research could focus on its potential use in the treatment of autoimmune diseases, such as multiple sclerosis and type 1 diabetes. Additionally, further studies could be conducted to determine the long-term effects of this compound on the liver and other organs.

Synthesis Methods

The synthesis of N-(2-methoxyethyl)-3-{1-[4-(trifluoromethoxy)benzyl]-4-piperidinyl}propanamide involves several steps. The starting material for the synthesis is 4-(trifluoromethoxy)benzaldehyde, which is reacted with piperidine in the presence of a catalyst to form 1-(4-(trifluoromethoxy)benzyl)piperidine. This intermediate compound is then reacted with 2-methoxyethylamine and propanoyl chloride to form N-(2-methoxyethyl)-3-{1-[4-(trifluoromethoxy)benzyl]-4-piperidinyl}propanamide.

Scientific Research Applications

N-(2-methoxyethyl)-3-{1-[4-(trifluoromethoxy)benzyl]-4-piperidinyl}propanamide has potential applications in various fields of scientific research. It has been studied for its potential use as a cancer treatment drug, as it has been shown to inhibit the growth of cancer cells. It has also been studied for its potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus, due to its ability to suppress the immune system. Additionally, it has been studied for its potential use in the treatment of allergic reactions and asthma.

properties

IUPAC Name

N-(2-methoxyethyl)-3-[1-[[4-(trifluoromethoxy)phenyl]methyl]piperidin-4-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27F3N2O3/c1-26-13-10-23-18(25)7-4-15-8-11-24(12-9-15)14-16-2-5-17(6-3-16)27-19(20,21)22/h2-3,5-6,15H,4,7-14H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXCDOEKFGCWDKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CCC1CCN(CC1)CC2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxyethyl)-3-{1-[4-(trifluoromethoxy)benzyl]-4-piperidinyl}propanamide

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